6-Chloronicotinoyl chloride
Overview
Description
6-Chloronicotinoyl chloride is a chemical compound with the empirical formula C6H3Cl2NO . It has a molecular weight of 176.00 . It is an off-white to yellow crystalline powder .
Synthesis Analysis
This compound undergoes esterification reaction with diethylene glycol and pentaethylene glycol . It can be used to synthesize various compounds such as [3H]imidacloprid, [3H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy)nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The monoisotopic mass is 174.959167 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 45-53°C . It is soluble, with a solubility of 0.044 mg/ml .Scientific Research Applications
Synthesis of Polycondensed Heterocycles:
- 6-Chloronicotinoyl chloride is utilized in the synthesis of various polycondensed heterocycles. For instance, its reaction with enaminones leads to the formation of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, which serve as precursors for further synthesis of complex heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones (Valés et al., 2002).
Preparation of Pyridine-based Polymers:
- The compound has been used to prepare novel pyridine-based poly(ether amide)s. The process involves a reaction with 4,4′-oxydianiline and 5-amino-1-naphthol, resulting in polymers containing ether groups, pyridine units, and naphthyl units. These polymers exhibit unique physical and thermal properties (Mehdipour‐Ataei & Gharehkhani, 2013).
Development of Polyimide and Related Nanofoams:
- A reaction of this compound with p-phenylene diamine has been used to synthesize novel polyimide and related nanofoams. The resultant materials are noted for their thermal stability, low dielectric constant, and potential for use in nanotechnology applications (Aram & Mehdipour‐Ataei, 2013).
Radioligand Synthesis for Nicotinic Acetylcholine Receptor:
- It serves as a precursor in the synthesis of radioligands for nicotinic acetylcholine receptors, such as [3H]imidacloprid. This application is significant in physiological studies to understand the action of certain insecticides (Latli & Casida, 1992).
Reactivity Studies in Organic Chemistry:
- Research has been conducted to compare the reactivities of various compounds, such as 2-mercaptoaniline and 2-hydroxyaniline, with this compound. These studies help in understanding the chemical behavior of chloronicotinoyl chlorides in different organic reactions (De Souza et al., 2006).
Photolytic and Photocatalytic Degradation Studies:
- This compound has been studied for its photolytic and photocatalytic degradation properties. Such studies are relevant in environmental science, especially in the context of degradation products of neonicotinoid insecticides in water bodies (Žabar et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEBIWNKYZUWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974277 | |
Record name | 6-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58757-38-3, 66608-11-5 | |
Record name | 6-Chloronicotinoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-chloromethyl-pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloronicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 6-chloronicotinoyl chloride and what are some of its key properties?
A1: this compound is an organic compound with the molecular formula C6H3Cl2NO. While its exact spectroscopic data is not provided in the abstracts, it's characterized as a reactive molecule often used as a building block in the synthesis of more complex molecules. [, , , , , , ] For example, it serves as a precursor to radioligands for the nicotinic acetylcholine receptor. [, ]
Q2: How is this compound used in materials science?
A2: this compound is a valuable precursor for synthesizing polymers with desirable properties. Researchers have utilized it to create polyimides and nanoporous structures, some of which exhibit a low dielectric constant, a crucial property for applications in microelectronics. [, ] These materials also show promise due to their thermal stability and potential for use in high-temperature applications. [, , , , ]
Q3: Can you elaborate on the applications of polymers derived from this compound?
A3: Polyimides and poly(amide-ether-imide)s derived from this compound exhibit a combination of properties suitable for demanding applications. These properties include high heat resistance, flame retardancy, low water absorption, and improved solubility in polar solvents. [, ] These polymers are particularly interesting for applications requiring a balance of thermal stability, mechanical strength, and processability. [, ] For instance, the nanoporous polyimide films show potential for use in microelectronics due to their low dielectric constant. [, ]
Q4: Are there any studies on the biological activity of compounds derived from this compound?
A4: Yes, this compound has been used to synthesize derivatives of imidacloprid, a potent insecticide. [] Research indicates that these derivatives bind to the nicotinic acetylcholine receptor in insects. [, ] Additionally, some 1,3,4-oxadiazole derivatives containing amide groups, synthesized using this compound, have shown cytotoxic activity against HeLa and MCF-7 cancer cells. [] These findings suggest potential applications for compounds derived from this compound in both agricultural pest control and anticancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.